![molecular formula C25H32N2O B4538172 4-benzyl-1-[4-(1-piperidinylmethyl)benzoyl]piperidine](/img/structure/B4538172.png)
4-benzyl-1-[4-(1-piperidinylmethyl)benzoyl]piperidine
Description
Synthesis Analysis The synthesis of piperidine derivatives, including those similar to 4-benzyl-1-[4-(1-piperidinylmethyl)benzoyl]piperidine, involves methods aimed at enhancing anti-acetylcholinesterase (AChE) activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was carried out, where modifications at the benzamide moiety significantly increased AChE inhibitory activity (Sugimoto et al., 1990). Further development of these derivatives involved the introduction of phenyl groups and rigid analogues to enhance activity (Sugimoto et al., 1992).
Molecular Structure Analysis Detailed molecular structure analysis of related piperidine compounds through spectroscopic methods (FT-IR, FT-Raman, UV-Vis, NMR) and computational techniques like Density Functional Theory (DFT) revealed insights into their conformational preferences and reactive sites. Such studies are crucial for understanding the structural features critical for biological activity (Janani et al., 2020).
Chemical Reactions and Properties The chemical reactivity and properties of these compounds have been explored through various modifications and functional group transformations. For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated for their inhibitory activity, demonstrating the broad range of chemical reactivity and potential biological applications of these derivatives (Picard et al., 2000).
Physical Properties Analysis The physical properties, including crystal structure and synthesis details, have been characterized for compounds like 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, indicating the importance of these attributes in the development and application of piperidine derivatives (Sudhakar et al., 2005).
Chemical Properties Analysis Investigations into the chemical properties of these compounds, such as their antimicrobial activity, provide a foundation for understanding their potential as pharmaceutical agents. The structure-activity relationship studies of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against various pathogens are examples of how chemical properties are linked to biological functions (Vinaya et al., 2009).
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(24-11-9-23(10-12-24)20-26-15-5-2-6-16-26)27-17-13-22(14-18-27)19-21-7-3-1-4-8-21/h1,3-4,7-12,22H,2,5-6,13-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIASNIOWXBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)[4-(piperidin-1-ylmethyl)phenyl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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